ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13140809 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonhydrogen Bonding Interactions in Crystal Packing
Ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and similar compounds demonstrate unique crystal packing behaviors characterized by N⋯π and O⋯π interactions. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to forming distinct structural motifs like zigzag double-ribbons and 1-D double-columns in crystals. This insight is crucial for understanding the self-assembly and molecular packing in crystalline materials (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Polymeric Protecting Groups
In polymer chemistry, compounds structurally related to this compound have been utilized as monomers for the synthesis of novel polymeric amino protecting groups. These groups offer interesting properties for the protection of amino functionalities in peptide synthesis, showcasing the versatility of these compounds in polymer-based applications (M. Gormanns & H. Ritter, 1994).
Photopolymerization Initiators
Research has also explored the potential of this compound derivatives as photoinitiators for polymerization processes. These compounds can undergo UV irradiation-induced decomposition to generate radicals, facilitating polymerization in the presence of suitable monomers. This application is particularly relevant in the development of new materials and coatings with specific properties (Yohann Guillaneuf et al., 2010).
Photocrosslinking Polymers
The compound and its analogs have been employed in the synthesis and characterization of photocrosslinkable polymers. These polymers exhibit promising properties for applications as photoresists due to their ability to undergo crosslinking upon exposure to light. The study of their photocrosslinking behavior, thermal properties, and molecular structure contributes to the development of advanced materials for electronic and photonic applications (A. Reddy, K. Subramanian, & A. V. S. Sainath, 1998).
Antibacterial Activity
Novel derivatives synthesized from this compound have been evaluated for their antibacterial activity. These studies are instrumental in discovering new compounds with potential therapeutic applications, highlighting the compound's role in medicinal chemistry research (R. M. Shakir, S. A. Saoud, & Dhuha Faruk. Hussain, 2020).
Mechanism of Action
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-19(22)15-7-9-16(10-8-15)20-18(21)13-6-14-4-11-17(23-2)12-5-14/h4-13H,3H2,1-2H3,(H,20,21)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBFLIYVVHZPS-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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